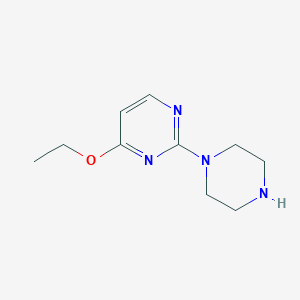

4-Ethoxy-2-(piperazin-1-yl)pyrimidine

CAS No.: 59215-35-9

Cat. No.: VC5676914

Molecular Formula: C10H16N4O

Molecular Weight: 208.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59215-35-9 |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.265 |

| IUPAC Name | 4-ethoxy-2-piperazin-1-ylpyrimidine |

| Standard InChI | InChI=1S/C10H16N4O/c1-2-15-9-3-4-12-10(13-9)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3 |

| Standard InChI Key | KOSSOXUTKRWSAI-UHFFFAOYSA-N |

| SMILES | CCOC1=NC(=NC=C1)N2CCNCC2 |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 4-ethoxy-2-(piperazin-1-yl)pyrimidine is CHNO, with a theoretical molecular weight of 208.26 g/mol. The pyrimidine ring serves as the central scaffold, with the ethoxy group (-OCHCH) at position 4 and the piperazine ring (CHN) at position 2.

Structural Features

-

Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Ethoxy Group: Enhances lipophilicity and influences electronic distribution via electron-donating effects.

-

Piperazine Moiety: A six-membered ring containing two nitrogen atoms, conferring basicity and enabling hydrogen-bonding interactions .

Table 1: Comparative Molecular Properties of Pyrimidine Derivatives

The absence of a methyl group at position 6 distinguishes this compound from its analogs, potentially altering solubility and binding affinity .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-ethoxy-2-(piperazin-1-yl)pyrimidine can be extrapolated from methods used for structurally similar compounds. A plausible route involves:

-

Nucleophilic Aromatic Substitution: Reacting 2-chloro-4-ethoxypyrimidine with piperazine under basic conditions (e.g., potassium carbonate in chloroform).

-

Purification: Column chromatography or recrystallization to isolate the product.

Critical Reaction Parameters:

-

Temperature: 80–110°C under reflux.

-

Solvent: Polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.

-

Stoichiometry: Molar ratio of 1:1.2 (pyrimidine:piperazine) to drive completion.

Industrial Scalability

Continuous flow reactors and catalyst recycling could optimize yield and reduce waste in large-scale production.

Physicochemical and Spectroscopic Characterization

Key Properties

-

Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the piperazine moiety.

-

pKa: Predicted ~7.4 (piperazine nitrogen), enabling protonation under physiological conditions .

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR):

-

High-Resolution Mass Spectrometry (HRMS): Expected [M+H] at m/z 209.1399 .

| Compound | IC (COX-2) | Anticancer Efficacy (IC, μM) |

|---|---|---|

| 4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine | 0.45 μM | 12.5 (MCF-7 breast cancer) |

Structure-Activity Relationships (SAR)

Substituent Effects

-

Ethoxy Group: Longer alkoxy chains (e.g., propoxy) reduce metabolic stability but enhance lipophilicity.

-

Piperazine Modifications: N-methylation decreases polarity, improving blood-brain barrier penetration.

Comparative Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume